![molecular formula C15H16F2N2O B3012010 N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320420-18-4](/img/structure/B3012010.png)
N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of DFPMA involves several steps. One common route begins with the preparation of the bicyclic acetal precursor, 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane . This precursor is obtained from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of chemical transformations. The cationic ring-opening polymerization of this precursor yields the desired compound, DFPMA. Notably, the polymerization reactivity of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane is slower than that of analogous bicyclic acetals, likely due to the presence of the cyano group .
Molecular Structure Analysis
DFPMA features a bicyclic structure, comprising an eight-membered ring fused with a three-membered ring. The 2,6-difluorophenyl group and the methylidene moiety contribute to its overall shape and reactivity. Detailed 1H and 13C NMR analysis confirms that the polymer derived from DFPMA consists exclusively of tetrahydropyranoside units linked in a (1→6)-β fashion, following carbohydrate chemistry terminology .
properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O/c1-9-7-10-5-6-11(8-9)19(10)15(20)18-14-12(16)3-2-4-13(14)17/h2-4,10-11H,1,5-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUQMOIXQPYRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
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